molecular formula (C6H3)Cl2(NH2)<br>C6H5Cl2N B118687 2,6-Dichloroaniline CAS No. 608-31-1

2,6-Dichloroaniline

Cat. No. B118687
CAS RN: 608-31-1
M. Wt: 162.01 g/mol
InChI Key: JDMFXJULNGEPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloroaniline is an organic compound with the formula C6H3Cl2NH2. It is one of several isomers of dichloroaniline and appears as a colorless or white solid . This compound is used in the pharmaceutical industry for the synthesis of antibacterial agents of lomefloxacin, Lee uric acid, and clonidine .


Synthesis Analysis

2,6-Dichloroaniline is produced by the hydrogenation of 2,6-dichloronitrobenzene . In the laboratory, it can be prepared by halogenation of sulfanilamide followed by desulfonation . Another method involves chlorination of sulfanilamide with a mixture of hydrochloric acid and hydrogen peroxide, followed by hydrolysis of the resulting 3,5-dichlorosulfanipamide with an aqueous solution of sulfuric acid .


Molecular Structure Analysis

The molecular formula of 2,6-Dichloroaniline is C6H5Cl2N . It has an average mass of 162.017 Da and a monoisotopic mass of 160.979904 Da .


Physical And Chemical Properties Analysis

2,6-Dichloroaniline is a colorless or white solid with a melting point of 39 °C (102 °F; 312 K) . It has a molecular weight of 162.018 g/mol .

Scientific Research Applications

Pharmaceutical Industry

2,6-Dichloroaniline: is utilized in the pharmaceutical sector for synthesizing a variety of antibacterial agents. It plays a crucial role in the production of drugs like lomefloxacin , Lee uric acid , and clonidine . These compounds are significant for their therapeutic effects, particularly in treating infections and managing blood pressure.

Agriculture

In agriculture, 2,6-Dichloroaniline is a key intermediate in the synthesis of pesticides. It contributes to the creation of chemicals that protect crops from pests and diseases, thereby supporting food security and agricultural productivity .

Dye Industry

The compound is instrumental in the dye industry, where it serves as an intermediate in the production of various dyes, especially azo dyes . These dyes are known for their vibrant colors and are used extensively in textiles and related materials .

Environmental Impact Studies

2,6-Dichloroaniline is the subject of environmental impact studies due to its presence in industrial effluents and potential toxicity. Research focuses on understanding its behavior in ecosystems and developing methods for its removal or degradation to mitigate environmental risks .

Biotechnology

In biotechnological applications, 2,6-Dichloroaniline is explored for its potential in the degradation of toxic compounds. Studies have investigated its role in photocatalytic degradation processes, which could lead to innovative ways of treating pollutants .

Material Science

This compound is also relevant in material science, where it may be used in the synthesis of new materials or the modification of existing ones. Its properties can influence the development of materials with specific characteristics suitable for various industrial applications .

Safety And Hazards

2,6-Dichloroaniline is classified as dangerous. It may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects .

Future Directions

While specific future directions for 2,6-Dichloroaniline are not detailed in the sources, it is a key starting material in the synthesis of many classes of drugs , suggesting its continued relevance in pharmaceutical applications.

properties

IUPAC Name

2,6-dichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMFXJULNGEPOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

(C6H3)Cl2(NH2), C6H5Cl2N
Record name 2,6-DICHLOROANILINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044449
Record name 2,6-Dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid; Water or Solvent Wet Solid, COLOURLESS CRYSTALS.
Record name Benzenamine, 2,6-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6-DICHLOROANILINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

at 0.7kPa: 97 °C
Record name 2,6-DICHLOROANILINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

>112 °C
Record name 2,6-DICHLOROANILINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Solubility in water: poor
Record name 2,6-DICHLOROANILINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

Relative vapor density (air = 1): 5.6
Record name 2,6-DICHLOROANILINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Product Name

2,6-Dichloroaniline

CAS RN

608-31-1
Record name 2,6-Dichloroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=608-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichlorobenzenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2,6-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6-Dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.237
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DICHLOROANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG3RW7NW6M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,6-DICHLOROANILINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

39 °C
Record name 2,6-DICHLOROANILINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0143
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

0.2 mole=55.2 g of isobutyl 3,5-dichloro-4-amino-benzoate were initially introduced into an autoclave together with 250 ml of water. The mixture was stirred at 250° C. for 2.5 hours and the reaction gas formed was continuously removed to maintain a pressure of about 40 bar. The product was recovered by steam distillation. 32 g of 2,6-dichloroaniline were obtained, corresponding to a yield of 98%.
Quantity
55.2 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

0.2 mole=41.2 g 3,5-dichloro-4-amino-benzoate were initially introduced into an autoclave together with 250 ml of water. The mixture was heated to 250° C. and stirred at this temperature for eight hours. The product was then recovered by steam distillation. 26 g of 2,6-dichloroaniline were obtained in a purity of 99.8%, corresponding to a yield of 80%.
Quantity
41.2 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

0.2 mole=48 g of methyl 3,5-dichloro-4-amino-benzoate were initially introduced into an autoclave together with 250 ml of water. The mixture was heated to 250° C. and stirred at this temperature for 3 hours. Reaction gas formed was continuously let off to maintain a pressure of about 40 bar. The product was recovered by steam distillation. 26.9 g of 2,6-dichloroaniline were obtained, corresponding to a yield of 75.3%.
Quantity
48 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
75.3%

Synthesis routes and methods IV

Procedure details

49 g (0.174 mole) of phenyl 3,5-dichloro-4-amino-benzoate were initially introduced into an autoclave together with 200 ml of water. The mixture was heated to 250° C. and stirred at this temperature for eight hours. During the reaction, the reaction gas was let off continuously and a pressure of about 41 bar was established. The residue was steam-distilled, and 35.8 g of 2,6-dichloroaniline having a purity of 63% were obtained. This corresponds to a yield of 80%.
Name
phenyl 3,5-dichloro-4-amino-benzoate
Quantity
49 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

0.2 mole=49.3 g of ethyl 3,5-dichloro-4-amino-benzoate were initially introduced into an autoclave together with 250 ml of water. The mixture was heated to 250° C. and stirred at this temperature for 2.5 hours. Reaction gas formed was continuously removed to maintain a pressure of about 40 bar. The product was subsequently recovered by steam distillation. 31 g of 2,6-dichloroaniline were obtained, corresponding to a yield of 94%.
Quantity
49.3 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloroaniline
Reactant of Route 2
2,6-Dichloroaniline
Reactant of Route 3
2,6-Dichloroaniline
Reactant of Route 4
2,6-Dichloroaniline
Reactant of Route 5
2,6-Dichloroaniline
Reactant of Route 6
2,6-Dichloroaniline

Q & A

Q1: What is the molecular formula and weight of 2,6-Dichloroaniline?

A1: 2,6-Dichloroaniline has a molecular formula of C6H5Cl2N and a molecular weight of 162.02 g/mol.

Q2: Is there any spectroscopic data available for 2,6-Dichloroaniline?

A2: Yes, studies have used various spectroscopic techniques to characterize 2,6-Dichloroaniline. These include:

  • Laser Raman vibrational assignments and normal coordinate analysis: This technique helps understand the vibrational modes and force constants of the molecule. []
  • Nuclear Quadrupole Resonance (NQR): This technique, particularly 35Cl NQR, has been used to study the solid-state structure and dynamics of 2,6-Dichloroaniline and its derivatives. [, ]
  • IR and 1H-NMR Spectroscopy: These techniques provide information on the functional groups and structural features of the molecule. [, , , , ]
  • UV-Vis Spectroscopy: This technique is useful for studying electronic transitions and is particularly relevant in the context of 2,6-Dichloroaniline's degradation and analytical detection. [, , , ]
  • X-ray photoelectron spectroscopy (XPS): This technique provides information on elemental composition and chemical states within a material, useful for characterizing 2,6-Dichloroaniline-containing polymers. []

Q3: How is 2,6-Dichloroaniline synthesized?

A3: Several methods exist for the synthesis of 2,6-Dichloroaniline:

  • Chlorination of Aniline: Direct chlorination of aniline can yield 2,6-Dichloroaniline, but achieving high selectivity for the desired product can be challenging. []
  • From N,N′-diphenylurea: This multi-step process involves reacting aniline with urea, followed by sulfonation, chlorination, and hydrolysis to yield 2,6-Dichloroaniline. [, ]
  • Oxidative Chlorination and Deprotection: This approach involves protecting aniline in the para position, followed by oxidative chlorination and deprotection via desulfonation or decarboxylation. []

Q4: What are the applications of 2,6-Dichloroaniline?

A4: 2,6-Dichloroaniline serves as an important intermediate in the synthesis of various compounds:

  • Pharmaceuticals: It is a key precursor in the synthesis of Diclofenac Sodium, a non-steroidal anti-inflammatory drug (NSAID). [, , ]
  • Dyes: It is used as a diazo component in synthesizing bisazo reactive dyes with applications in textile coloring. []
  • Polymers: It serves as a monomer for producing polydihaloanilines with potential applications in electronics and materials science. [, ]

Q5: Are there alternative synthesis methods for compounds like Diclofenac Sodium that reduce the use of 2,6-Dichloroaniline?

A5: While 2,6-Dichloroaniline is a common intermediate in Diclofenac Sodium synthesis, alternative routes exist. One approach utilizes the reaction of o-chlorophenylacetic acid with 2,6-Dichloroaniline under specific conditions, potentially offering a different environmental profile. [, ]

Q6: What analytical methods are used to quantify 2,6-Dichloroaniline?

A6: Various techniques are employed for the analysis of 2,6-Dichloroaniline:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS), this technique enables the separation and quantification of 2,6-Dichloroaniline, especially as an impurity in pharmaceutical products like Diclofenac Sodium. [, , , ]
  • Gas Chromatography (GC): Often combined with Electron Capture Detection (ECD) or Mass Spectrometry (MS), this technique offers high sensitivity and is useful for analyzing 2,6-Dichloroaniline in environmental samples. []
  • Derivative-ratio spectrophotometry: This method utilizes UV-Vis spectrophotometry to determine 2,6-Dichloroaniline in the presence of Diclofenac Hydrochloride. []

Q7: What are the environmental concerns related to 2,6-Dichloroaniline?

A7: 2,6-Dichloroaniline is considered a priority pollutant due to its potential toxicity and persistence in the environment. While detailed information on its ecotoxicological effects is limited in the provided research, studies highlight the importance of understanding its phototransformation and degradation pathways in water and soil. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.